molecular formula C9H15N3O B7870224 Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine

Cat. No.: B7870224
M. Wt: 181.23 g/mol
InChI Key: WLVMPUFLPHWRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine (CAS 1248103-32-3) is a chemical compound of significant interest in advanced organic and medicinal chemistry research. It serves as a valuable synthetic intermediate, particularly due to its incorporation of the pyridazine heterocycle . The pyridazine ring is a "privileged structure" in drug discovery, recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in molecular recognition and target engagement . This makes the compound a versatile scaffold for constructing more complex molecules for pharmaceutical R&D. While the specific biological activity of this exact amine is not fully detailed in the literature, its core structure is closely related to compounds investigated for their potential as gonadotropin-releasing hormone (GnRH) receptor antagonists, as seen in patented thienopyrimidine derivatives . The presence of the methoxy and isopropyl(methyl)amine functional groups on the pyridazine ring provides reactive sites for further chemical modification, allowing researchers to explore a diverse chemical space. This product is intended for research applications as a building block in drug discovery, agrochemical development, and materials science. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(6-methoxypyridazin-3-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(2)10-6-8-4-5-9(13-3)12-11-8/h4-5,7,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVMPUFLPHWRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine typically involves the reaction of 6-methoxy-pyridazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyridazine derivatives.

Scientific Research Applications

Pharmaceutical Development Applications

  • Medicinal Chemistry : The compound's structure allows for modifications that can lead to derivatives with enhanced efficacy against specific diseases. Preliminary studies indicate potential applications in treating metabolic disorders such as obesity and diabetes, as well as cardiovascular diseases .
  • Biological Activity : Similar compounds have demonstrated various biological activities, including:
    • Antimicrobial properties
    • Anti-inflammatory effects
    • Neuroactive capabilities

These activities are essential for developing therapeutics targeting conditions like nonalcoholic steatohepatitis (NASH) and hyperlipidemia .

Interaction Studies

Research has focused on how isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine interacts with various biological targets. For instance, studies on pyridazine derivatives have shown their ability to modulate enzyme activity related to metabolic pathways .

Preclinical Evaluations

A series of pyridazine derivatives, including those structurally related to this compound, have been evaluated for anticancer properties. These studies highlight the potential of such compounds in targeting specific kinases involved in cancer progression .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

Compound NameKey FeaturesBiological Activity
6-MethoxypyridazineSimilar pyridazine structureAntimicrobial, anti-inflammatory
IsopropylamineContains an isopropyl groupNeuroactive properties
Aminoacetic AcidSimple amino acid structureEssential for protein synthesis
Pyridazine DerivativesVaried substitutions on the pyridazine ringDiverse biological activities

This comparative analysis indicates that this compound may possess unique advantages due to its dual functionality.

Mechanism of Action

The mechanism of action of Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridazine/Pyridine Derivatives

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Core Structure Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications
Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine Pyridazine -OCH₃ (6), -CH₂NHiPr (3) Not explicitly stated Inferred ~220 g/mol Likely moderate lipophilicity (logP ~1–2)*
Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine Pyridine -CF₃ (6), -CH₂NHiPr (3) C₁₀H₁₃F₃N₂ 218.22 Higher metabolic stability due to -CF₃; used in ligand design
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine Pyridine -Br (6), -CH₂NHiPr (3) C₉H₁₂BrN₂ ~243.11 Bromo substituent enables cross-coupling reactions
Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Pyrazine -OCH₃ (3), -CH₂NHiPr (2) C₉H₁₄N₃O ~180.23 Pyrazine core alters electronic distribution

*Estimated based on substituent contributions (methoxy: -OCH₃ increases polarity; isopropyl: -iPr enhances lipophilicity).

Key Observations:
  • Electron-Withdrawing vs.
  • Lipophilicity : The trifluoromethyl (-CF₃) substituent () enhances lipophilicity (logP ~2–3) compared to methoxy (-OCH₃), which may improve membrane permeability in drug design .
  • Synthetic Utility : Bromo-substituted analogs () are valuable intermediates for further functionalization via Suzuki or Buchwald-Hartwig couplings .

Heterocyclic Core Modifications

Table 2: Impact of Core Heterocycle on Properties
Core Structure Example Compound Key Features
Pyridazine Target compound Two adjacent nitrogen atoms; planar structure may enhance π-stacking
Pyridine Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine Single nitrogen; lower polarity than pyridazine
Pyrazine Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Two meta-positioned nitrogens; distinct electronic profile
Pyrazolo[3,4-b]pyridine Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine Fused bicyclic system; increased rigidity for target binding
Key Observations:
  • Basicity : Pyridazine’s dual nitrogen atoms may increase basicity compared to pyridine, affecting solubility and protein interactions.
  • Bioactivity : Fused systems (e.g., ) often exhibit enhanced binding to biological targets due to conformational restraint .

Physicochemical and Thermodynamic Properties

While direct data for the target compound are lacking, analogs in (e.g., Isopropyl-(2-methoxy-ethyl)-methyl-amine) provide benchmarks:

  • logP: 0.973 (non-polar substituents increase logP) .
  • Water Solubility : log10(WS) = -0.52 (moderate solubility) .
  • Thermodynamic Stability : Standard enthalpy of formation (ΔHf) ≈ -257.78 kJ/mol .

Biological Activity

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, an isopropyl group, and a methoxy substitution. The molecular formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2}, indicating the presence of multiple functional groups that may influence its biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
  • Anticancer Potential : Research indicates potential anticancer activity, particularly in inhibiting specific cancer cell lines.
  • Neuroactive Effects : The presence of the isopropyl group may contribute to neuroactive properties, potentially affecting neurotransmitter systems.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameKey FeaturesBiological Activity
6-MethoxypyridazineSimilar pyridazine structureAntimicrobial, anti-inflammatory
IsopropylamineContains an isopropyl groupNeuroactive properties
Aminoacetic AcidSimple amino acid structureEssential for protein synthesis
Pyridazine DerivativesVaried substitutions on pyridazineDiverse biological activities

The mechanism of action for this compound likely involves interactions with specific molecular targets. For instance, pyridazine derivatives have been shown to interact with GABA receptors, which may contribute to anxiolytic and anticonvulsant activities. Further studies are needed to elucidate the exact pathways involved in its biological effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Properties : In vitro assays demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Research exploring the neuroactive potential revealed that this compound could modulate neurotransmitter release, suggesting possible applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for producing Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine with high purity?

  • Methodology : Optimize nucleophilic substitution or reductive amination reactions using pyridazine precursors. For example, introduce the isopropylamine group via a methoxypyridazine intermediate under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can enhance purity .
  • Critical Parameters : Monitor reaction temperature (e.g., 35–50°C for amine coupling) and stoichiometry of reagents (e.g., 1.2:1 molar ratio of isopropylamine to pyridazine derivative). Use TLC or HPLC to track reaction progress .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Approach :

  • NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm (¹H) and pyridazine ring protons at δ 6.5–8.5 ppm. ¹³C NMR should show signals for the methoxy carbon (~55 ppm) and pyridazine carbons (120–150 ppm) .
  • HRMS : Validate molecular weight (C₉H₁₆N₃O, theoretical [M+H]⁺ = 182.13) with <2 ppm error .
    • Challenges : Overlapping signals in crowded regions (e.g., aliphatic protons) may require 2D NMR (COSY, HSQC) for resolution .

Q. What methods are recommended for assessing the compound’s solubility and stability in aqueous buffers?

  • Experimental Design :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Quantify via UV-Vis spectroscopy (λmax ~260 nm for pyridazine derivatives) .
  • Stability : Incubate at 37°C for 24–72 hours and analyze degradation products using LC-MS. Adjust buffer ionic strength to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies in determining hydrogen-bonding networks for this compound?

  • Strategy :

  • Software Tools : Use SHELXL for refinement and Mercury for visualization. Compare hydrogen-bond geometries (distance, angle) with Etter’s graph set analysis to identify recurring motifs (e.g., R₂²(8) rings) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations and ensure data integrity .
    • Example : If two datasets suggest conflicting H-bond donors (e.g., amine vs. methoxy group), perform DFT calculations (B3LYP/6-31G*) to compare bond lengths and angles with experimental values .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking : Use AutoDock Vina or Glide to model binding poses against target proteins (e.g., kinases). Parameterize the ligand with GAFF2 force field and assign charges via AM1-BCC .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Analyze hydrogen bonds and hydrophobic contacts with VMD .
    • Data Interpretation : Correlate docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy.

Q. How should researchers address contradictions in thermodynamic property measurements (e.g., logP, pKa)?

  • Analytical Framework :

  • logP : Compare shake-flask (experimental) vs. computational (XLogP3, Crippen method) values. Discrepancies >0.5 units suggest measurement errors (e.g., incomplete phase separation) .
  • pKa : Use potentiometric titration (GLpKa) and validate with UV-metric assays. Adjust ionic strength to 0.15 M KCl for consistency .
    • Case Study : If logP varies between 0.97 (Joback method) and 1.2 (experimental), re-measure using HPLC retention time calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.